
3-(4-(3-Butenyloxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(3-Butenyloxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone is a complex organic compound with a unique structure that includes an oxazolidinone ring, a butenyloxy group, and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-Butenyloxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(3-Butenyloxy)benzaldehyde: This intermediate can be synthesized by reacting 4-hydroxybenzaldehyde with 3-buten-1-ol in the presence of a suitable catalyst.
Formation of 3-(4-(3-Butenyloxy)phenyl)-2-oxazolidinone: The intermediate 4-(3-Butenyloxy)benzaldehyde is then reacted with an appropriate amine and carbon dioxide to form the oxazolidinone ring.
Introduction of the Hydroxymethyl Group: The final step involves the hydroxymethylation of the oxazolidinone ring, which can be achieved using formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(3-Butenyloxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxazolidinone ring can be reduced to form an amine.
Substitution: The butenyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-(3-Butenyloxy)phenyl)-5-carboxy-2-oxazolidinone.
Reduction: Formation of 3-(4-(3-Butenyloxy)phenyl)-5-(aminomethyl)-2-oxazolidinone.
Substitution: Formation of various substituted oxazolidinones depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-(3-Butenyloxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(4-(3-Butenyloxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome, making it a potential antimicrobial agent. The butenyloxy and hydroxymethyl groups may enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenyl 4-(3-Butenyloxy)benzoate: Similar structure but lacks the oxazolidinone ring.
2-[2-(3-Butenyloxy)phenyl]-3-phenylquinolin-4(1H)-one: Contains a butenyloxy group but has a different core structure.
Uniqueness
3-(4-(3-Butenyloxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone is unique due to the presence of the oxazolidinone ring, which imparts specific biological activity, particularly its potential as an antimicrobial agent
Propriétés
Numéro CAS |
64590-16-5 |
|---|---|
Formule moléculaire |
C14H17NO4 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
3-(4-but-3-enoxyphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H17NO4/c1-2-3-8-18-12-6-4-11(5-7-12)15-9-13(10-16)19-14(15)17/h2,4-7,13,16H,1,3,8-10H2 |
Clé InChI |
IRYUPMWCPPTVCP-UHFFFAOYSA-N |
SMILES canonique |
C=CCCOC1=CC=C(C=C1)N2CC(OC2=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


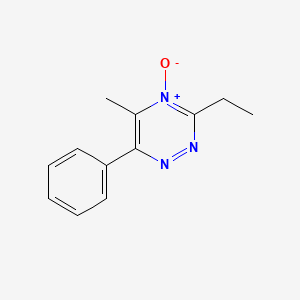
![N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B14485426.png)
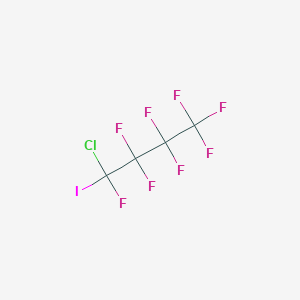
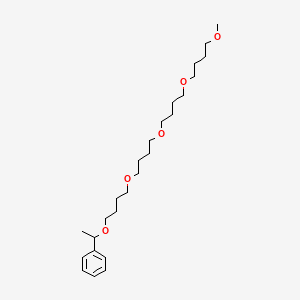
![fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene](/img/structure/B14485446.png)
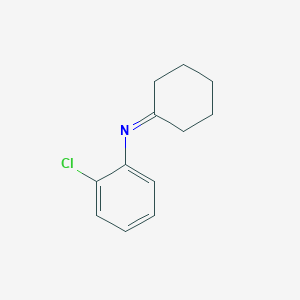
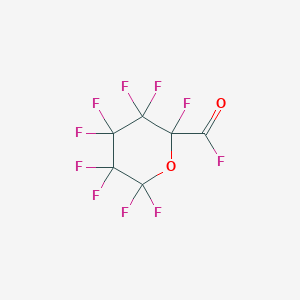
![2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate](/img/structure/B14485462.png)
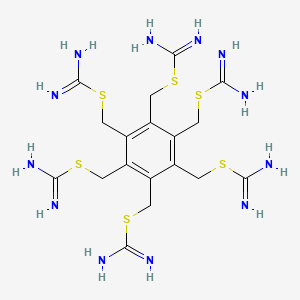
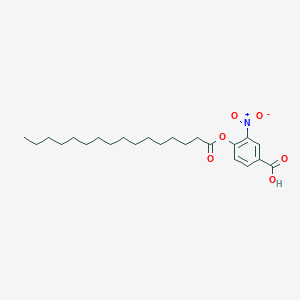
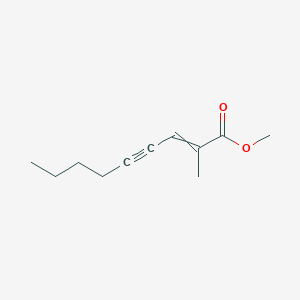
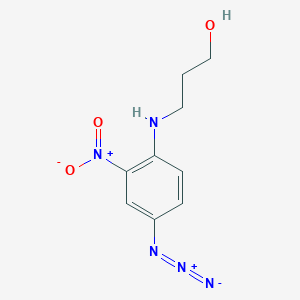
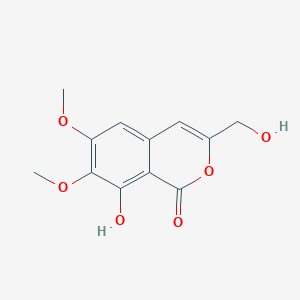
![5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14485495.png)
